N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide
Description
N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide is a bis-amide derivative with an ethanediamide (oxamide) backbone. Its structure features two distinct substituents:
- N-(3-chloro-2-methylphenyl): A chlorinated aromatic ring with a methyl group at the ortho position.
- N'-[2-(3-fluorophenyl)-2-methoxyethyl]: A methoxyethyl chain bearing a fluorinated phenyl group.
For example, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized via reaction of an amine with an acyl chloride in dichloromethane using triethylamine as a base . A similar approach, substituting 3-chloro-2-methylphenylamine and 2-(3-fluorophenyl)-2-methoxyethyl chloride, could be hypothesized for the target compound.
Potential Applications: The presence of chloro and fluoro substituents suggests possible bioactivity, as these groups are common in agrochemicals (e.g., herbicides, insecticides) . The methoxyethyl chain may enhance solubility or metabolic stability compared to simpler alkyl analogs.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-11-14(19)7-4-8-15(11)22-18(24)17(23)21-10-16(25-2)12-5-3-6-13(20)9-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWKMILAZBUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(3-fluorophenyl)-2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Table 2: Comparison with Chloroacetamide Agrochemicals (Non-Ethanediamides)
Key Research Findings and Analysis
Impact of Halogenation: Chloro and fluoro substituents on aromatic rings enhance lipophilicity and resistance to oxidative degradation, critical for agrochemical persistence . Fluorine’s electron-withdrawing effects may improve binding to biological targets (e.g., enzyme active sites) compared to non-fluorinated analogs .
Role of Methoxy and Ether Chains: The 2-methoxyethyl group in the target compound could improve solubility in polar solvents relative to purely aromatic analogs like Tinuvin 312 .
Synthetic Challenges :
- Multi-step synthesis is required for asymmetrical ethanediamides. and highlight the use of acyl chlorides and amines in dichloromethane with triethylamine, a method applicable to the target compound .
Q & A
Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 3-chloro-2-methylphenylthiourea and fluorophenacyl derivatives. A key step is the amidation under Hantzsch thiazole synthesis-like conditions, using ethanol as a solvent and no catalyst . Subsequent steps may include methoxyethyl group introduction via nucleophilic substitution or condensation reactions. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of chloro, methoxy, and fluorophenyl groups. Infrared (IR) spectroscopy helps identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-F vibrations. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar amides .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include:
- Enzyme inhibition assays : Test against protein kinases or hydrolases (e.g., IC₅₀ determination).
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
Contradictions may arise from:
- Solubility issues : Use DMSO or cyclodextrin-based solubilizers to ensure uniform compound dispersion.
- Metabolic instability : Perform LC-MS/MS stability studies in simulated biological fluids.
- Off-target effects : Employ CRISPR-Cas9 gene-edited cell lines to isolate specific pathways .
Q. What strategies optimize the final amidation step to improve yields beyond 60%?
- Catalyst screening : Test coupling agents like HATU or EDCI/HOBt for efficient amide bond formation.
- Solvent optimization : Replace ethanol with DMF or THF to enhance reactant solubility.
- Temperature control : Conduct reactions at 0–5°C to suppress side reactions .
Q. How does the compound’s stereoelectronic profile influence its interaction with protein kinases?
Computational modeling (e.g., molecular docking with AutoDock Vina) reveals that the 3-fluorophenyl group engages in π-π stacking with kinase hinge regions, while the methoxyethyl chain occupies hydrophobic pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further predict electrostatic complementarity with ATP-binding sites .
Q. What crystallographic challenges arise in determining its solid-state structure?
- Disorder in flexible chains : The methoxyethyl group may exhibit conformational disorder; high-resolution data (≤1.0 Å) and low-temperature (100 K) measurements mitigate this.
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
Methodological Insights
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace the 3-fluorophenyl with pyridinyl or thiophene groups to assess electronic effects.
- Substituent positioning : Synthesize analogs with chloro/methoxy groups at alternative positions on the phenyl ring.
- Bioisosteric replacement : Substitute the ethanediamide backbone with sulfonamide or urea moieties .
Q. What computational tools predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
